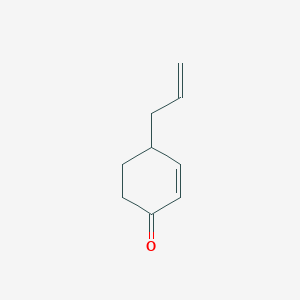

4-(2-Propenyl)-2-cyclohexen-1-one

Description

Context and Significance in Chemical Sciences

The significance of 4-(2-propenyl)-2-cyclohexen-1-one in chemical sciences lies in its versatility as a synthetic intermediate. chemimpex.com The cyclohexenone moiety is a well-established reactive partner in a variety of important chemical transformations. The presence of the conjugated system, consisting of a carbonyl group and a carbon-carbon double bond, allows for specific and controlled reactions. fiveable.me This reactivity makes it a useful starting material for the synthesis of more complex molecular architectures. fiveable.me

The α,β-unsaturated ketone structure of the cyclohexenone ring enables it to participate in several key reactions, including:

Michael Additions: The electron-deficient β-carbon is susceptible to attack by nucleophiles. chemimpex.comwikipedia.org

Diels-Alder Reactions: The double bond within the ring can act as a dienophile, reacting with conjugated dienes to form polycyclic systems. chemimpex.com

Aldol (B89426) Reactions: The presence of the carbonyl group allows for the formation of an enolate, a key intermediate in aldol condensations for building larger molecules. fiveable.me

Furthermore, the allyl group provides an additional site for chemical modification, expanding the synthetic possibilities. This dual reactivity makes this compound a precursor in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and fragrances. chemimpex.com For instance, derivatives of cyclohexenone have been explored for their potential antitumor activities. azjm.org

Historical Perspective on Cyclohexenone Chemistry and its Derivatives

The study of cyclohexenone and its derivatives is a mature field within organic chemistry. The parent compound, cyclohexanone (B45756), was first identified in 1888. wikipedia.org The subsequent development of methods to introduce unsaturation into the cyclohexanone ring led to the emergence of cyclohexenone chemistry.

Historically, the synthesis of cyclohexenones has been a focus of extensive research. A variety of methods have been developed, including the dehydrogenation of cyclohexanones and the Birch reduction of anisole (B1667542) derivatives. wikipedia.orgorgsyn.org The Robinson annulation, a classic method for forming six-membered rings, often yields cyclohexenone-containing products and has been a cornerstone in the synthesis of steroids and other natural products.

The versatility of the cyclohexenone scaffold has made it a frequent target in the development of new synthetic methodologies. fiveable.me Research has demonstrated its utility in the construction of complex natural products and as a key building block for creating diverse molecular frameworks. wikipedia.org The ability to introduce substituents at various positions on the ring, as exemplified by this compound, has further broadened the scope of its applications in organic synthesis. Over the years, numerous synthetic strategies have been reported for creating functionalized cyclohexenones, highlighting the enduring importance of this structural motif in chemistry. rsc.orgorganic-chemistry.org

Research Gaps and Future Directions in this compound Studies

While the fundamental reactivity of the cyclohexenone core is well-understood, specific research into this compound presents several opportunities for future investigation. A significant portion of the existing literature focuses on the broader class of cyclohexenones, with less specific data available for this particular allyl-substituted derivative.

Future research could productively focus on the following areas:

Asymmetric Synthesis: Developing highly enantioselective methods for the synthesis of this compound is a key area for advancement. Chiral versions of this molecule could serve as valuable building blocks for the asymmetric synthesis of complex target molecules. While methods exist for related structures, optimizing these for the 4-allyl derivative remains an open challenge. orgsyn.org

Novel Catalytic Transformations: Exploring new catalytic systems to selectively activate either the cyclohexenone ring or the allyl group would open up new synthetic pathways. This could involve metal-catalyzed cross-coupling reactions at the allyl group or new types of conjugate additions to the enone system.

Application in Bioorthogonal Chemistry: The unique reactivity of strained alkenes has found use in bioorthogonal chemistry. Investigating whether the reactivity of the double bonds in this compound can be harnessed for applications like tetrazine ligation could be a novel research direction. mdpi.com

Elucidation of Biological Activity: Although cyclohexene (B86901) derivatives are known to possess a wide range of biological activities, from antimicrobial to antitumor, the specific biological profile of this compound is not extensively documented. azjm.org Systematic screening of this compound and its derivatives for various biological activities could uncover new potential applications.

Polymer Chemistry: The potential of this compound as a monomer or a functional building block in polymer chemistry is an area that warrants further exploration for the development of novel materials. chemimpex.com

Addressing these research gaps will not only deepen the fundamental understanding of this specific molecule but also potentially unlock new applications in materials science and medicinal chemistry. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449502 | |

| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4166-61-4 | |

| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Propenyl 2 Cyclohexen 1 One

Established Synthetic Pathways for Propenyl-Substituted Cyclohexenones

The construction of the cyclohexenone core is a fundamental transformation in organic synthesis, with numerous methods developed over the years. These strategies can be adapted to introduce the desired propenyl substituent at the 4-position.

Overview of Prior Approaches to the Cyclohexenone Core

The synthesis of cyclohexenone derivatives is often achieved through well-established named reactions. The Robinson annulation , a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935, stands as a cornerstone method. rsc.orgwikipedia.org This reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to construct the six-membered ring. rsc.orgwikipedia.org The versatility of the Robinson annulation allows for the use of various substituted ketones and α,β-unsaturated ketone partners, offering a pathway to a wide range of cyclohexenone products. rsc.orgwikipedia.org

Another fundamental approach is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com This reaction forms a cyclohexene (B86901) ring in a single, often highly stereospecific, step. By choosing an appropriately substituted diene or dienophile, specific substitution patterns on the resulting cyclohexene ring can be achieved. Subsequent oxidation of the cyclohexene adduct can then yield the desired cyclohexenone.

Other methods for cyclohexenone synthesis include the dehydrogenation of cyclohexanones and various cyclization reactions of acyclic precursors. organic-chemistry.org These established pathways provide a robust toolbox for accessing the fundamental cyclohexenone scaffold.

Specific Routes to 4-(2-Propenyl)-2-cyclohexen-1-one

While general methods for cyclohexenone synthesis are well-documented, specific high-yielding routes to this compound are less commonly detailed in readily available literature. However, logical synthetic strategies can be devised based on the foundational reactions discussed above.

One plausible approach involves a Robinson annulation sequence. This would likely entail the reaction of an allyl-substituted ketone, such as allylacetone, with an α,β-unsaturated carbonyl compound like acrolein or a protected equivalent. The initial Michael addition would form a 1,5-dicarbonyl intermediate, which would then undergo an intramolecular aldol condensation to furnish the desired this compound. The choice of base and reaction conditions would be critical to control the outcome and yield of this tandem reaction.

Alternatively, a Diels-Alder reaction could be employed. This would involve the cycloaddition of a diene, such as 1,3-butadiene, with an allyl-substituted dienophile. A suitable dienophile could be a vinyl ketone bearing an allyl group at the appropriate position. Following the cycloaddition to form the cyclohexene ring, a subsequent oxidation step would be necessary to introduce the ketone functionality and the double bond in conjugation, yielding the final product.

A Michael addition represents another viable pathway. The conjugate addition of an allyl nucleophile, such as an allyl cuprate (B13416276) or a related organometallic reagent, to a pre-formed cyclohexenone could introduce the propenyl group at the 4-position. nih.gov This approach offers a more direct method for installing the allyl substituent onto a pre-existing cyclohexenone core.

Utilization as a Precursor in Complex Organic Synthesis

The chemical reactivity of 4-(2-propenyl)-2-cyclohexen-one makes it a valuable intermediate in the synthesis of more intricate molecular architectures. The presence of multiple reactive sites—the α,β-unsaturated ketone, the isolated double bond of the propenyl group, and the chiral center at the 4-position (in its enantiomerically pure form)—allows for a variety of subsequent transformations.

This compound can serve as a key building block in the synthesis of natural products and biologically active molecules. The cyclohexenone moiety is a common structural motif in many natural products, and the propenyl group provides a handle for further functionalization, such as cross-coupling reactions, olefin metathesis, or oxidation to introduce additional functional groups.

Advanced Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry at the C4 position can profoundly influence the biological activity of downstream products. This has spurred the development of advanced stereoselective methods.

Enantioselective Approaches to Propenyl-Substituted Cyclohexenones

The enantioselective synthesis of 4-substituted cyclohexenones can be achieved through several strategies. One common approach involves the use of chiral auxiliaries . nih.govyoutube.comyoutube.comyoutube.com In this method, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). This chiral auxiliary then directs subsequent reactions to occur in a stereoselective manner, leading to the formation of a single enantiomer of the desired product. After the key stereocenter is set, the auxiliary can be cleaved and ideally recycled.

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can involve various types of transformations, including enantioselective conjugate additions of allyl groups to enones. nih.gov For instance, a chiral catalyst can facilitate the addition of an allyl nucleophile to a cyclohexenone precursor, establishing the stereocenter at the 4-position with high enantioselectivity.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral substrates. rsc.orgrsc.org In the context of synthesizing chiral this compound, this technique could be applied in a few ways.

One potential route involves the asymmetric hydrogenation of a related β,γ-unsaturated ketone. If a precursor with a double bond in the β,γ-position relative to the carbonyl group could be synthesized, its enantioselective hydrogenation using a chiral transition metal catalyst (often based on rhodium or ruthenium) could selectively reduce one of the double bonds to establish the desired stereocenter. rsc.org

Alternatively, if a precursor with an exocyclic double bond at the 4-position were available, its asymmetric hydrogenation could also be a viable strategy. The success of these approaches would depend on the development of a suitable catalyst system that can achieve high enantioselectivity for the specific substrate. While general methods for the asymmetric hydrogenation of unsaturated ketones are known, their specific application to produce enantiomerically pure this compound would require dedicated research and development. rsc.orgdocumentsdelivered.comnih.govacs.org

Chiral Catalyst Applications

The use of chiral catalysts is crucial for producing enantiomerically enriched forms of this compound, which are valuable in the synthesis of complex molecules like pharmaceuticals and natural products. nih.govnih.gov Chiral catalysts guide the reaction to favor the formation of one enantiomer over the other, a process known as asymmetric catalysis.

For instance, chiral bifunctional thiourea (B124793) catalysts have been effectively used in the kinetic resolution of related cyclohexadienone structures. nih.gov These catalysts often incorporate a basic amine group and can achieve high selectivity in reactions. nih.gov Another example is the use of chiral salen-molybdenum complexes in asymmetric cyclopropanation reactions, which, while not directly synthesizing the target molecule, demonstrates the power of chiral metal complexes in creating stereocenters with high enantioselectivity. nih.gov The development of such catalysts is a key area of research, aiming to provide efficient routes to chiral building blocks. nih.govnih.gov

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Application | Potential Advantage |

| Chiral Bifunctional Thiourea | Kinetic resolution of para-quinols | High selectivity for specific enantiomers nih.gov |

| Chiral Salen-Molybdenum Complexes | Asymmetric cyclopropanation | Access to chiral cyclopropanes from readily available starting materials nih.gov |

| Chiral Isothiourea | Kinetic resolution of 4-hydroxy[2.2]paracyclophane | Provides access to enantioenriched planar chiral molecules beilstein-journals.org |

Kinetic Resolution Strategies in Cyclohexenone Synthesis

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product. nih.govnih.gov

In the context of cyclohexenone synthesis, kinetic resolution can be applied to precursors to obtain enantiomerically enriched starting materials. For example, the kinetic resolution of racemic para-quinols has been achieved using chiral bifunctional thiourea catalysts to promote the addition of a thiol nucleophile. nih.gov The selectivity of this process is sensitive to the substitution pattern on the substrate. nih.gov

Another strategy involves the acylative kinetic resolution of alcohols. Chiral isothiourea catalysts have been successfully employed for the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane through acylation, demonstrating the potential of this method for generating enantioenriched chiral building blocks. beilstein-journals.org The efficiency of a kinetic resolution is often described by the selectivity factor (s), with higher values indicating better separation of the enantiomers. beilstein-journals.orgnih.gov

Modular Synthesis and Rearrangement Reactions

Sigmatropic Rearrangements in Cyclohexenone Synthesis

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma-bond across a π-electron system in an intramolecular, uncatalyzed process. nih.gov These reactions are powerful tools in organic synthesis due to their high stereospecificity and ability to construct complex molecular architectures.

The nih.govnih.gov-sigmatropic rearrangement, which includes the Claisen and Cope rearrangements, is particularly relevant to the synthesis of substituted cyclohexenones. imperial.ac.uk The Claisen rearrangement of an allyl vinyl ether, for instance, yields a γ,δ-unsaturated carbonyl compound, a structure that can be a precursor to or part of a cyclohexenone ring system. imperial.ac.uk These rearrangements are often thermally induced and proceed through a highly ordered, cyclic transition state, which accounts for their stereospecificity. pitt.edu

The strategic application of sigmatropic rearrangements can be seen in the total synthesis of various natural products and pharmaceuticals. nih.gov For example, iterative Claisen rearrangements have been used to set the stereochemistry of adjacent carbon atoms in complex molecules. nih.gov

Annulation Procedures for Cyclohexenone Derivatives

Annulation, or ring-forming, reactions are fundamental to the synthesis of cyclic compounds like cyclohexenones. Various methods exist for constructing the six-membered ring of cyclohexenone derivatives.

One common approach is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. While not directly detailed in the provided search results for the specific target molecule, it is a classic and widely applicable method for cyclohexenone synthesis.

More modern methods include transition metal-catalyzed cycloadditions. For example, a cationic Rh(I)-catalyzed [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide can yield cyclohexenones. organic-chemistry.org Another approach involves the palladium-catalyzed dehydrogenation of cyclohexanones to form the corresponding α,β-unsaturated enones. organic-chemistry.org

Diels-Alder Cycloadditions in Synthetic Design

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is one of the most powerful reactions in organic synthesis for this purpose. cureffi.orglibretexts.org It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). libretexts.orgyoutube.com The versatility of this reaction allows for the creation of complex cyclohexene structures, which can then be further functionalized to yield cyclohexenones. chemimpex.com

The this compound molecule itself contains a dienophile (the double bond of the cyclohexenone ring) and could potentially participate in Diels-Alder reactions to build more complex polycyclic systems. chemimpex.com In the synthesis of cyclohexenone derivatives, an intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule, can be a highly effective strategy for constructing bicyclic and polycyclic frameworks. cureffi.org

The stereochemistry of the Diels-Alder reaction is highly predictable, following the "endo rule" in many cases, which makes it a valuable tool for controlling the three-dimensional structure of the product. cureffi.org

Table 2: Comparison of Rearrangement and Cycloaddition Reactions in Cyclohexenone Synthesis

| Reaction Type | Key Features | Application in Cyclohexenone Synthesis |

| Sigmatropic Rearrangement | Intramolecular, stereospecific, thermally or photochemically induced slideshare.net | Formation of substituted cyclohexenone precursors, setting stereocenters nih.gov |

| Annulation Procedures | Ring-forming reactions | Direct construction of the cyclohexenone ring system organic-chemistry.org |

| Diels-Alder Cycloaddition | [4+2] cycloaddition, forms a six-membered ring, stereospecific cureffi.orglibretexts.org | Synthesis of the cyclohexene core, which can be converted to a cyclohexenone cureffi.orgchemimpex.com |

Green Chemistry Approaches in Propenyl Cyclohexenone Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the synthesis of this compound and its derivatives, several green approaches can be considered.

One key aspect is the use of safer and more environmentally friendly reagents and solvents. For example, replacing hazardous reagents with greener alternatives is a primary goal. The use of water as a solvent, where possible, is highly desirable as it is non-toxic and abundant. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Catalysis is also a cornerstone of green chemistry. The use of catalysts, especially those that can be recycled and reused, is preferred over stoichiometric reagents to minimize waste. organic-chemistry.org For instance, the use of palladium catalysts with oxygen as a green oxidant for the dehydrogenation of ketones to enones represents a greener alternative to traditional oxidizing agents. organic-chemistry.org

The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, also contributes to a greener process by reducing solvent use and waste generation. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 4 2 Propenyl 2 Cyclohexen 1 One

Electrophilic and Nucleophilic Reactivity Profiles

The conjugated system of the cyclohexenone ring and the isolated double bond of the propenyl group exhibit distinct yet cooperative reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond within the ring, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Simultaneously, the carbonyl oxygen possesses nucleophilic character, while the propenyl group can participate in its own set of addition and cycloaddition reactions.

Michael Addition Reactions with Nucleophiles

The α,β-unsaturated ketone moiety of 4-(2-propenyl)-2-cyclohexen-1-one makes it an excellent Michael acceptor. wikipedia.orglibretexts.org In a Michael reaction, a nucleophile adds to the β-carbon of the conjugated system in a 1,4-conjugate addition fashion. wikipedia.orglibretexts.org This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.org

The mechanism involves the attack of a Michael donor, typically a stabilized enolate or other soft nucleophile, on the electrophilic β-carbon of the cyclohexenone ring. libretexts.orgmasterorganicchemistry.com This is followed by protonation of the resulting enolate to yield the 1,4-adduct. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including other enolates, amines, and thiols. masterorganicchemistry.com

Table 1: Examples of Michael Donors for Reaction with α,β-Unsaturated Ketones

| Michael Donor (Nucleophile) | Resulting Adduct Type |

| Enolates (from ketones, esters, etc.) | 1,5-Dicarbonyl compound |

| Amines | β-Amino carbonyl compound |

| Thiols | β-Thioether carbonyl compound |

| Organocuprates (Gilman reagents) | β-Alkylated/Arylated carbonyl compound |

This table provides a generalized overview of potential Michael addition reactions.

Diels-Alder Reactions as a Diene or Dienophile

The 2-cyclohexen-1-one (B156087) core of the molecule contains a double bond that can act as a dienophile in Diels-Alder reactions. chemimpex.comwikipedia.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring through a concerted mechanism. wikipedia.orglibretexts.orglibretexts.org For this compound to act as a dienophile, it would react with a conjugated diene. The electron-withdrawing carbonyl group enhances its dienophilic character, making it more reactive towards electron-rich dienes. libretexts.orgorganic-chemistry.org

Conversely, while less common for this specific structure, the diene portion of a molecule can in theory react with a dienophile. However, the cyclohexenone ring itself is not a diene. The propenyl group, being a simple alkene, can also act as a dienophile in reactions with dienes.

Table 2: Diels-Alder Reactivity Profile

| Role of this compound | Reactant Partner | Key Features |

| Dienophile (Cyclohexenone C=C bond) | Conjugated Diene | Electron-withdrawing ketone activates the dienophile. libretexts.orgorganic-chemistry.org |

| Dienophile (Propenyl C=C bond) | Conjugated Diene | Standard alkene reactivity. |

This table outlines the potential roles of the title compound in Diels-Alder reactions.

Conjugate Additions with Organometallic Reagents

Organometallic reagents can add to the α,β-unsaturated system of this compound in either a 1,2- or 1,4-fashion. The regioselectivity of this addition is highly dependent on the nature of the organometallic reagent. Softer nucleophiles, such as organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition (Michael addition). masterorganicchemistry.com This results in the formation of a new carbon-carbon bond at the β-position, retaining the carbonyl group in the product. libretexts.org

The mechanism for 1,4-addition involves the nucleophilic attack of the organometallic species at the β-carbon, leading to an enolate intermediate which is subsequently protonated. libretexts.orglibretexts.org

1,2-Addition Reactions with Grignard Reagents

In contrast to the softer organocuprates, harder organometallic nucleophiles, such as Grignard reagents (organomagnesium halides) and organolithium reagents, tend to favor 1,2-addition. libretexts.orgechemi.comstackexchange.com This means they add directly to the electrophilic carbonyl carbon. The reaction proceeds through a nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a tertiary alcohol. echemi.comyoutube.com The carbon-carbon double bond of the cyclohexenone ring remains intact in the product. echemi.com The competition between 1,2- and 1,4-addition is a critical consideration in the synthetic application of α,β-unsaturated ketones. libretexts.org

Cycloaddition and Polymerization Reactions Initiated by the Propenyl Moiety

The propenyl (allyl) group provides a second site of reactivity within the molecule, independent of the conjugated system of the cyclohexenone ring. chemimpex.com This terminal alkene can participate in various cycloaddition and polymerization reactions.

Intramolecular Cycloadditions

The presence of both a dienophile (the propenyl group) and a potential diene precursor within the same molecule opens up the possibility of intramolecular cycloaddition reactions. While the cyclohexenone ring itself is not a diene, under certain conditions, such as thermal or Lewis acid catalysis, rearrangements or enolization could potentially generate a transient diene that could then react with the propenyl side chain. Such intramolecular Diels-Alder reactions are a powerful tool for the synthesis of complex polycyclic systems. mdpi.com The feasibility of such a reaction would depend on the stereochemical and energetic favorability of the transition state leading to the fused ring system.

Polymerization Behavior and Mechanisms

While specific studies on the polymerization of this compound are not extensively detailed in the provided search results, the presence of the propenyl group suggests its potential to undergo polymerization reactions. The terminal alkene functionality is susceptible to various polymerization mechanisms, including free-radical, cationic, and anionic polymerization, depending on the initiator and reaction conditions used. The cyclohexenone moiety, with its electron-withdrawing carbonyl group, would influence the reactivity of the propenyl double bond. Further research is needed to fully elucidate the polymerization behavior and the properties of the resulting polymeric materials.

Oxidative and Reductive Transformations

The dual reactivity of this compound is also evident in its oxidative and reductive transformations, where selective manipulation of one functional group over the other is a key challenge.

Selective hydrogenation of α,β-unsaturated ketones like 2-cyclohexen-1-one is a well-studied area. The primary goal is often the reduction of the carbon-carbon double bond to yield the corresponding saturated ketone, or the reduction of the carbonyl group to the allylic alcohol.

For instance, the selective hydrogenation of 2-cyclohexen-1-one over a Pt-MCM-41 catalyst in supercritical carbon dioxide has been shown to produce cyclohexanone (B45756) with 100% selectivity at a high rate. nih.gov The reaction rate was observed to increase significantly with pressure. nih.gov This suggests that similar selective hydrogenation of the endocyclic double bond in this compound to produce 4-(2-propenyl)cyclohexanone could be achieved under controlled conditions.

Catalytic performances of platinum-containing poly(lactic acid) macrocomplexes have also been investigated in the hydrogenation of α,β-unsaturated carbonyl compounds. researchgate.net These studies aim to achieve superior hydrogenation of the targeted carbonyl bond, which is kinetically and thermodynamically less favored than the hydrogenation of the olefinic bond. researchgate.net Such catalytic systems could potentially be applied to the selective reduction of the carbonyl group in this compound to afford 4-(2-propenyl)cyclohex-2-en-1-ol.

The table below summarizes findings from selective hydrogenation studies on related cyclohexenone structures.

| Catalyst | Substrate | Product | Selectivity | Reference |

| Pt-MCM-41 | 2-Cyclohexen-1-one | Cyclohexanone | 100% | nih.gov |

| Platinum-containing PLLA Macrocomplex | α,β-Unsaturated Carbonyl Compounds | α,β-Unsaturated Alcohols | High | researchgate.net |

Information regarding the specific catalytic oxidation pathways of this compound is limited in the provided results. However, the presence of two distinct carbon-carbon double bonds and a ketone functional group suggests a rich and complex oxidation chemistry. Depending on the oxidant and catalyst used, oxidation could potentially occur at the endocyclic double bond, the exocyclic propenyl double bond, or through reactions involving the enolate of the ketone.

For example, a novel two-stage Ce/TiO2-Cu/CeO2 catalyst has been designed for the deep combustion of dichloromethane, demonstrating remarkable catalytic activity. researchgate.net While not directly related to cyclohexenone oxidation, this highlights the development of powerful catalytic systems for oxidation reactions. researchgate.net Further research would be necessary to explore the application of such catalysts to the controlled oxidation of this compound.

Derivatization and Functionalization Strategies

The functionalization of this compound is a key aspect of its utility in synthetic chemistry, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The regioselective functionalization of the cyclohexenone core is a significant area of research. nih.govnih.gov Rhodium-catalyzed [5+1] cycloaddition reactions have been developed for the synthesis of highly functionalized cyclohexenone rings. nih.gov This method allows for the regioselective cleavage of C-C σ bonds in substituted cyclopropanes, leading to the formation of polysubstituted cyclohexenones. nih.gov

Furthermore, chemo- and regioselective reductive deoxygenation of related 1-en-4-yn-3-ols to 1,4-enynes has been achieved through cooperative catalysis. rsc.org While the substrate is different, the principles of regioselective control could be applicable to the functionalization of the cyclohexenone core in this compound.

Halogenation reactions, particularly those that proceed with high regioselectivity and stereoselectivity, are powerful tools for the derivatization of molecules like this compound. One notable example is the iodo- and bromo-enolcyclization of 2-(2-propenyl)cyclohexenone derivatives. rsc.org

In a study involving α-allylcyclohexane-1,3-diones, treatment with iodine in methanol (B129727) promoted a one-pot iodocyclization and oxidative aromatization to yield substituted 2-iodomethyltetrahydrobenzofuran-4-ones and 2-iodomethyl-4-methoxydihydrobenzofuran derivatives. rsc.org This type of reaction, known as iodoenolcyclization, involves the electrophilic attack of iodine on the propenyl double bond, followed by intramolecular cyclization of the resulting iodonium (B1229267) ion by the enol or enolate of the cyclohexenone. This process allows for the simultaneous introduction of an iodine atom and the formation of a new heterocyclic ring system fused to the original cyclohexenone core.

The table below presents results from a study on the iodoenolcyclization of a related compound.

| Substrate | Reagent | Product(s) | Reference |

| α-Allylcyclohexane-1,3-diones | Iodine in Methanol | 2-Iodomethyltetrahydrobenzofuran-4-ones (minor), 2-Iodomethyl-4-methoxydihydrobenzofuran derivatives (major) | rsc.org |

| α-Allylcyclohexane-1,3-diones | Pyridinium Hydrobromide Perbromide in Dichloromethane | 2-Bromomethyltetrahydrobenzofuran-4-ones (major), 3-Bromomethyltetrahydrobenzopyran-5-ones (minor) | rsc.org |

Reactivity of Analogues and Structural Comparisons

The substituent at the 4-position of the 2-cyclohexen-1-one ring plays a crucial role in influencing the molecule's reactivity and stereoselectivity in various chemical transformations. By comparing this compound with analogues bearing different C4 substituents (e.g., hydrogen, methyl, isopropyl), a deeper understanding of these electronic and steric effects can be achieved.

Michael Addition Reactions

The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of the α,β-unsaturated ketone is a fundamental reaction of cyclohexenones. The nature of the C4 substituent can significantly impact the stereochemical outcome of this addition. For instance, studies on the addition of dialkylcuprates to 4-substituted-2-cyclohexenones have revealed a distinct influence of the C4-substituent on the diastereoselectivity of the product.

In the case of 4-substituted-3-alkyl-2-cyclohexenones, the stereoselectivity of the Michael addition of (Me₂C=CH)₂CuMgBr was found to be dependent on the nature of the 3-alkyl group, with anti addition favored for hydrogen and methyl groups, and syn addition for a n-butyl group. nih.gov While this study does not directly involve this compound, it highlights the sensitivity of the Michael addition to the substitution pattern on the cyclohexenone ring. The allyl group at the 4-position, with its potential for steric bulk and electronic interactions, would be expected to exert a significant influence on the facial selectivity of nucleophilic attack.

| Cyclohexenone Analogue | Nucleophile | Observed Stereoselectivity |

| 3-H-4-[(tert-butoxycarbonyl)alkyl]-2-cyclohexenone | (Me₂C=CH)₂CuMgBr | Anti |

| 3-Methyl-4-[(tert-butoxycarbonyl)alkyl]-2-cyclohexenone | (Me₂C=CH)₂CuMgBr | Anti |

| 3-n-Butyl-4-[(tert-butoxycarbonyl)alkyl]-2-cyclohexenone | (Me₂C=CH)₂CuMgBr | Syn |

This table illustrates the influence of the C3 substituent on the stereoselectivity of Michael additions to C4-substituted cyclohexenones, based on findings from related systems. nih.gov

Diels-Alder Reactions

The 2-cyclohexen-1-one moiety can also act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The carbonyl group of the cyclohexenone serves this purpose, activating the double bond for reaction with a conjugated diene.

Computational studies on intramolecular Diels-Alder reactions of cycloalkenones have shown that both ring size and substituents affect activation energies and stereoselectivity. acs.org These studies underscore the subtle interplay of steric and electronic factors that govern the reactivity of this class of compounds.

| Dienophile (Cyclohexenone Analogue) | Diene | Expected Relative Reactivity Trend | Governing Factor |

| 2-Cyclohexen-1-one | 1,3-Butadiene | Highest | Minimal steric hindrance at C4 |

| 4-Methyl-2-cyclohexen-1-one | 1,3-Butadiene | Intermediate | Moderate steric hindrance from methyl group |

| 4-Isopropyl-2-cyclohexen-1-one | 1,3-Butadiene | Lower | Increased steric hindrance from isopropyl group |

| This compound | 1,3-Butadiene | Potentially lowest | Significant steric hindrance and potential for conformational effects of the allyl group |

This table presents a qualitative prediction of the relative reactivity of 4-substituted cyclohexenone analogues in a Diels-Alder reaction based on general principles of steric hindrance.

Spectroscopic and Analytical Characterization Methodologies for 4 2 Propenyl 2 Cyclohexen 1 One

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 4-(2-propenyl)-2-cyclohexen-1-one, both one-dimensional (1D) and two-dimensional (2D) NMR methods provide invaluable information about its carbon framework and the connectivity of its hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The protons on the cyclohexenone ring and the allyl group each have distinct chemical shifts. For instance, the vinyl protons of the cyclohexenone ring are typically observed at different positions due to the influence of the carbonyl group. The β-proton is generally more deshielded and appears at a higher chemical shift (around 7.0 ppm) compared to the α-proton (around 6.0 ppm) due to resonance effects. researchgate.net The protons of the allyl group also exhibit characteristic signals, including those for the terminal vinyl protons and the methylene (B1212753) protons adjacent to the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, distinct signals are expected for the carbonyl carbon, the two olefinic carbons of the cyclohexenone ring, the four saturated carbons of the ring, and the three carbons of the allyl group. np-mrd.org The carbonyl carbon (C=O) typically appears at a significantly downfield chemical shift. The olefinic carbons of the ring and the allyl group will also have characteristic chemical shifts, which can be distinguished from the sp³-hybridized carbons of the cyclohexyl ring. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Data presented is for illustrative purposes and may vary based on experimental conditions)

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 199.6 |

| 2 | 159.8 |

| 3 | 126.9 |

| 4 | 36.1 |

| 5 | 34.4 |

| 6 | 32.8 |

| 7 | 37.0 |

| 8 | 135.0 |

| 9 | 117.0 |

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would show correlations between the protons on the cyclohexenone ring and between the protons within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is instrumental in assigning the ¹³C signals based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting different fragments, such as linking the allyl group to the cyclohexenone ring at the C4 position.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. In the context of this compound, GC-MS can be used to identify its presence in essential oils, flavor and fragrance compositions, or reaction mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a fingerprint for the identification of this compound.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nist.gov This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₂O), HRMS would confirm the molecular formula by providing a mass measurement that is very close to its calculated exact mass of 136.0888 Da. nih.govepa.gov This is a critical step in the definitive identification of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the cyclohexenone ring and the allyl group will also give rise to characteristic bands. Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons will be present.

Table 2: Characteristic Infrared Absorption Bands for this compound (Data presented is for illustrative purposes and may vary based on experimental conditions)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretching | 1685 - 1665 |

| C=C (alkene) | Stretching | 1650 - 1600 |

| =C-H (alkene) | Stretching | 3100 - 3010 |

| C-H (alkane) | Stretching | 3000 - 2850 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are paramount for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess.

Due to the presence of a stereocenter at the 4-position of the cyclohexenone ring, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.govwindows.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the enantioselective separation of cyclic compounds. nih.gov The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is crucial for achieving optimal separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity or enantiomeric excess (ee) of a sample can be accurately determined. nih.gov

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled |

Standard Gas Chromatography (GC) and Liquid Chromatography (LC) are routinely used to determine the chemical purity of this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the compound from any impurities or byproducts from a synthesis. The retention time of the compound is a characteristic feature under specific GC conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. nist.gov

Liquid Chromatography (LC): Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is another powerful technique for purity analysis. This method separates compounds based on their polarity. A UV detector is typically used to monitor the elution, and the purity of the this compound is determined by the relative area of its peak in the chromatogram. orgsyn.org

Computational Chemistry and Modeling Studies of 4 2 Propenyl 2 Cyclohexen 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organic compounds, including substituted cyclohexenones. DFT calculations can provide valuable information about the molecule's geometry, electronic distribution, and reactivity.

The presence of a carbonyl group and alpha-hydrogens in 4-(2-propenyl)-2-cyclohexen-1-one allows for keto-enol tautomerism. youtube.com DFT calculations can be employed to determine the relative stabilities of the keto and enol forms. orientjchem.org In a computational study on 3-phenyl-2,4-pentanedione, DFT calculations revealed that the keto form is more stable in both the gaseous phase and in various solvents. orientjchem.org Similar computational approaches could be applied to this compound to predict the equilibrium between its tautomers.

Conformational analysis of the cyclohexenone ring is crucial for understanding its reactivity. The ring can adopt various conformations, such as chair, boat, and twist-boat forms. suniv.ac.in The presence of the allyl substituent at the 4-position introduces additional conformational complexity. DFT calculations can be used to determine the preferred conformation by calculating the relative energies of the different conformers. For substituted cyclohexanones, the substituent's preference for an axial or equatorial position is a key factor. nih.gov Allylic strain can influence the conformational preferences, potentially favoring an axial orientation of the substituent. nih.gov

Table 1: Tautomeric and Conformational Data

| Computational Method | Property Investigated | Predicted Outcome for this compound (by analogy) |

| DFT (B3LYP) | Keto-Enol Tautomerism | The keto form is likely to be more stable than the enol form. orientjchem.org |

| DFT | Ring Conformation | The chair conformation is expected to be the most stable. suniv.ac.in |

| DFT | Substituent Orientation | The allyl group may exhibit a preference for the equatorial position to minimize steric hindrance, although allylic strain could influence this preference. nih.gov |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. For this compound, which can participate in reactions like Michael additions and Diels-Alder reactions, DFT can be used to predict the regioselectivity and stereoselectivity of these transformations. beilstein-journals.org For instance, in the context of ene reactions, computational studies have been used to analyze the transition state geometry, which is often a chair-like conformation, to predict the diastereoselectivity of the reaction. wikipedia.org

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can explore the conformational landscape of this compound by simulating the atomic motions based on a force field. These simulations can reveal the flexibility of the cyclohexenone ring and the allyl substituent, as well as the transitions between different conformations. nih.gov Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For cyclohexenone derivatives, QSAR models can be developed to predict their potential therapeutic effects, such as anticancer or anti-inflammatory activities. acs.orgresearchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A study on cyclohexane-1,3-dione derivatives used topological, physicochemical, and electronic DFT molecular descriptors to build a QSAR model for predicting their activity against non-small-cell lung cancer cells. acs.orgresearchgate.net Similar approaches could be applied to a series of this compound analogs to identify key structural features for a desired biological activity. researchgate.net

Table 2: QSAR Modeling Parameters

| Descriptor Type | Examples | Relevance to Biological Activity |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |

| Physicochemical | LogP, Molar refractivity, Polarizability | Relates to the molecule's solubility, transport, and binding properties. |

| Electronic | HOMO/LUMO energies, Dipole moment | Governs the molecule's reactivity and ability to participate in electrostatic interactions. researchgate.net |

Molecular Docking for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. longdom.org This technique is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. kg.ac.rsjaper.in For this compound, molecular docking could be used to investigate its potential interactions with various biological targets. For example, studies have been conducted on docking cyclohexenone derivatives into the active site of enzymes like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. longdom.orgjaper.in The docking results can provide information about the binding affinity, the specific amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). japer.in

Quantum Chemical Studies on Structural and Electronic Properties

Quantum chemical studies, including DFT and other ab initio methods, provide a fundamental understanding of the structural and electronic properties of molecules. nih.gov These studies can calculate various properties such as bond lengths, bond angles, dihedral angles, atomic charges, and the distribution of molecular orbitals (e.g., HOMO and LUMO). researchgate.net For this compound, these calculations can reveal the electronic nature of the enone system and the allyl group, which is crucial for understanding its reactivity in various chemical transformations. nih.gov For instance, the energies and shapes of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack.

Biological and Biomedical Research Applications of 4 2 Propenyl 2 Cyclohexen 1 One

Role in Natural Product Synthesis and Biomimetic Transformations

The cyclohexenone moiety is a common structural motif in a variety of natural products, making 4-(2-propenyl)-2-cyclohexen-1-one a valuable building block in their total synthesis. chemimpex.com Its reactive sites, including the double bond and the carbonyl group, allow for a range of chemical modifications, such as Diels-Alder and Michael addition reactions, which are fundamental in constructing complex molecular architectures. chemimpex.com

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, the synthesis of various substituted cyclohexenones is a well-established strategy in natural product synthesis. wikipedia.org For instance, the development of methods for creating substituted cyclohexenones is often geared towards the synthesis of complex natural products. acs.org

Biomimetic transformations, which are chemical reactions that mimic biological processes, are another area where this compound could play a role. The ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), is a key transformation in the biosynthesis of some natural products. wikipedia.org The allyl group in this compound makes it a potential substrate for such biomimetic ene reactions, which could be used to create complex stereochemistries found in nature. wikipedia.org Furthermore, biomimetic cascade reactions, such as tandem Claisen rearrangement/Diels-Alder reactions, have been utilized to construct complex polycyclic systems from related aromatic precursors, highlighting the potential for similar strategies involving this compound. nih.govresearchgate.net

Pharmacological Investigations and Therapeutic Potential

The pharmacological potential of this compound is an area of growing interest, with research exploring its utility as a precursor for compounds with various therapeutic activities. chemimpex.com

Antioxidant Activity Mechanisms

Currently, there is a lack of direct studies specifically investigating the antioxidant activity and mechanisms of this compound. However, the antioxidant properties of structurally related compounds, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), have been extensively studied. Eugenol demonstrates potent antioxidant and radical-scavenging activities. mdpi.comencyclopedia.pub It is important to note that the presence of the phenolic hydroxyl group in eugenol is a key determinant of its antioxidant capacity, a feature that is absent in this compound.

General mechanisms of antioxidant action include the scavenging of free radicals, the chelation of metal ions, and the inhibition of enzymes that generate reactive oxygen species. mdpi.comscienceopen.comnih.govmdpi.com Future research could explore whether the α,β-unsaturated ketone system in this compound can participate in antioxidant activities through mechanisms such as Michael addition with cellular thiols like glutathione (B108866), thereby modulating the cellular redox state.

Anticancer Properties and Cell Proliferation Inhibition

The anticancer potential of related natural products, such as perillyl alcohol, has been investigated, with studies showing it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. mdpi.com Perillyl alcohol is metabolized to compounds that may share some structural similarities with derivatives of this compound. Additionally, other cyclic compounds containing the α,β-unsaturated ketone moiety have been shown to possess pro-apoptotic activity in cancer cells. nih.gov The anticancer activity of these related compounds suggests that this compound could serve as a lead compound for the development of novel anticancer agents.

Enzyme Inhibition Studies in Metabolic Pathways

There is a lack of specific studies on the enzyme inhibitory activity of this compound. However, the α,β-unsaturated ketone functionality present in the molecule is a known Michael acceptor, which can react with nucleophilic residues (such as cysteine) in the active sites of enzymes, leading to irreversible inhibition.

For context, various cyclohexenone derivatives have been investigated as enzyme inhibitors. researchgate.net For instance, certain derivatives have been shown to inhibit acetylcholinesterase. researchgate.net The potential for this compound to act as an enzyme inhibitor would depend on its ability to access the active site of a target enzyme and the presence of a susceptible nucleophilic residue. Further research is needed to screen this compound against a panel of enzymes to identify any potential inhibitory activities.

Antibacterial and Antibiofilm Efficacy

Direct evidence for the antibacterial and antibiofilm efficacy of this compound is not well-documented. However, the structurally related compound, eugenol, exhibits significant antibacterial and antibiofilm properties against a range of pathogens. mdpi.comencyclopedia.pubnih.gov The antimicrobial activity of eugenol is attributed to its ability to disrupt bacterial cell membranes and inhibit certain enzymatic activities. mdpi.comencyclopedia.pub

Another structurally related compound, 4-allylbenzene-1,2-diol, has also demonstrated strong antibacterial activity against several plant pathogens. nih.gov While these findings are for related molecules, they suggest that the allyl group may contribute to antimicrobial activity. The α,β-unsaturated ketone system in this compound could also potentially contribute to antibacterial effects through reactions with bacterial proteins and enzymes. Further studies are required to directly assess the antibacterial and antibiofilm potential of this compound.

Anti-inflammatory and Analgesic Research

The use of this compound as a precursor for the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties has been noted. chemimpex.com This suggests that derivatives of this compound may possess these activities.

The structurally similar compound, eugenol, has demonstrated both anti-inflammatory and analgesic effects in animal models. scielo.br Its mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov While this compound lacks the phenolic hydroxyl group of eugenol, its core structure could potentially be modified to develop novel anti-inflammatory and analgesic agents. nih.govpensoft.netnih.govsemanticscholar.org Direct testing of this compound in relevant in vitro and in vivo models is necessary to determine if it possesses any inherent anti-inflammatory or analgesic properties.

Biochemical Interactions and Cellular Responses

Modulation of Reduced Glutathione (GSH) Levels

Research has shown that cyclohexenone derivatives can influence the levels of reduced glutathione (GSH), a critical antioxidant in biological systems. For instance, studies using 2-cyclohexen-1-one (B156087), a related compound, have demonstrated its ability to deplete endogenous glutathione. nih.gov This depletion was observed in the hippocampus of mice, and the GSH levels were found to recover to normal within 24 hours. nih.gov The interaction is significant because endogenous glutathione is implicated in the molecular mechanisms of cellular signaling. nih.gov The α,β-unsaturated ketone structure, also present in this compound, is known to react with nucleophilic biological macromolecules. nih.gov

Effects on Cellular Signaling Pathways

The modulation of cellular components like GSH can, in turn, affect various signaling pathways. The depletion of glutathione by 2-cyclohexen-1-one was found to enhance the DNA binding of the transcription factor activator protein-1 (AP-1) when induced by kainic acid. nih.gov This suggests an involvement of endogenous glutathione in the transcriptional control of cellular functions by specific signals. nih.gov Furthermore, mitogen-activated protein kinases (MAPKs) are key components of numerous signal transduction pathways. nih.gov The development of small-molecule inhibitors targeting MAPK pathways is an active area of research for various therapeutic applications. nih.gov

Development of Bioactive Derivatives and Prodrugs

The versatile structure of this compound makes it a valuable intermediate in the synthesis of more complex and biologically active molecules. chemimpex.com

Research on CB1 and CB2 Receptor Agonist Development

This compound serves as a precursor in the synthesis of agonists for cannabinoid receptors CB1 and CB2. chemicalbook.com These receptors are involved in various physiological processes, and their modulation is a target for drug development. While many cannabinoid agonists bind to both CB1 and CB2 receptors, research has focused on developing selective agonists to target specific effects. nih.gov For example, derivatives of N-arachidonylethanolamine (AEA) have been synthesized to achieve high affinity and selectivity for the CB1 receptor over the CB2 receptor. nih.gov The development of selective CB2 receptor agonists is also a significant area of research, as they may offer therapeutic benefits without the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov

Table 1: Examples of Cannabinoid Receptor Agonists and their Receptor Selectivity

| Compound | Target Receptor(s) | Key Research Finding |

| Arachidonylcyclopropylamide (ACPA) | CB1 Agonist | High affinity for CB1, low affinity for CB2. nih.govnih.gov |

| Arachidonyl-2-chloroethylamide (ACEA) | CB1 Agonist | High affinity for CB1, low affinity for CB2. nih.gov |

| AM1241 | CB2 Agonist | Effective analgesic lacking CB1-mediated side effects. nih.gov |

| LY2828360 | CB2 Agonist | Potent CB2 agonist with minimal affinity for CB1. nih.gov |

Agrochemistry and Environmental Research Applications

The chemical properties of this compound also lend themselves to applications in the field of agrochemistry.

Natural Pesticide Development

There is an interest in utilizing this compound in the development of natural pesticides. chemimpex.com This aligns with a broader trend in agriculture towards more sustainable practices and a reduction in reliance on synthetic chemicals. chemimpex.com The development of such agrochemicals is an ongoing area of research. chemimpex.com

Antifungal and Antimicrobial Applications

Extensive literature searches did not yield specific research studies or data on the antifungal and antimicrobial properties of this compound. While research into the biological activities of structurally related compounds exists, there is currently no available scientific literature detailing the direct evaluation of this compound against fungal or microbial strains.

Research has been conducted on other cyclohexenone derivatives, which have shown some antimicrobial and antifungal activities. For instance, certain synthetic cyclohexenone derivatives have been screened for their effects against various bacteria and fungi, with some showing moderate to good inhibition. researchgate.netnih.gov Additionally, studies on eugenol (4-allyl-2-methoxyphenol), a compound with a structural similarity in the allyl group, have demonstrated antifungal properties against a range of fungi. mdpi.comnih.gov However, these findings are not directly applicable to this compound due to the differences in their core chemical structures.

Therefore, the potential for this compound as an antifungal or antimicrobial agent remains an uninvestigated area of research. Further studies would be required to determine if this specific compound possesses any significant activity against pathogenic microorganisms.

Advanced Applications and Industrial Relevance in Academic Research

Role as a Chemical Intermediate in Specialized Organic Syntheses

The chemical reactivity of 4-(2-propenyl)-2-cyclohexen-1-one makes it a crucial intermediate in a variety of specialized organic syntheses. The presence of an unsaturated carbonyl group allows it to participate in fundamental reactions such as Michael additions and Diels-Alder reactions. chemimpex.com These reactions are instrumental in constructing the core structures of many pharmaceutical and agrochemical compounds. chemimpex.com

For instance, it serves as a precursor in the synthesis of certain pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. chemimpex.com It is also an intermediate in the preparation of cannabinoid receptor agonists like CP-55,940. chemicalbook.com The versatility of this compound in forming new carbon-carbon bonds is a key aspect of its utility in synthetic organic chemistry.

Polymer Chemistry and Material Science Applications

The allyl group in this compound provides a site for polymerization, opening up possibilities for its use in polymer chemistry and material science. chemimpex.com

Development of Novel Materials with Tailored Properties

The potential of this compound as a monomer or a co-monomer allows for the development of new polymers. By incorporating this compound into polymer chains, researchers can tailor the properties of the resulting materials, such as their thermal stability, mechanical strength, and chemical resistance. This makes it a person of interest in the creation of advanced materials for a range of applications. chemimpex.com

Flavor and Fragrance Chemistry Research

In the flavor and fragrance industry, this compound is utilized as an important intermediate for creating unique scents and flavors. chemimpex.com Its distinct chemical structure contributes to specific olfactory and gustatory profiles, making it a valuable component in the formulation of new food flavorings and perfumes. chemimpex.com

Microorganism-Mediated Transformations in Biocatalysis

The field of biocatalysis explores the use of enzymes and whole microorganisms to perform chemical transformations. The structure of this compound, with its prochiral center, makes it a substrate for stereoselective reactions mediated by microorganisms. These biocatalytic transformations can lead to the production of chiral molecules, which are highly valuable in the pharmaceutical industry.

Emerging Research Areas and Interdisciplinary Studies

The unique reactivity of this compound continues to attract interest in emerging research areas. Its potential applications extend to interdisciplinary fields that combine organic synthesis with material science and biotechnology. Further research into its properties and reactions could lead to the discovery of new applications and the development of innovative technologies.

Interactive Data Table: Chemical Reactions and Applications

| Reaction Type | Reactant/Core Structure | Application Area | Reference |

| Michael Addition | This compound | Pharmaceuticals, Agrochemicals | chemimpex.com |

| Diels-Alder Reaction | This compound | Pharmaceuticals, Agrochemicals | chemimpex.com |

| Polymerization | This compound | Polymer Chemistry, Material Science | chemimpex.com |

| Intermediate Synthesis | 4-Allyl-2-cyclohexenone | CB1 and CB2 Receptor Agonists | chemicalbook.com |

Conclusion and Outlook

Summary of Key Academic Findings on 4-(2-Propenyl)-2-cyclohexen-1-one

This compound, also known as 4-allyl-2-cyclohexen-1-one, is a versatile organic compound with a unique molecular structure that lends itself to a variety of chemical transformations and potential applications. chemimpex.com Its chemical formula is C9H12O, and it has a molecular weight of 136.19 g/mol . nih.gov

Synthesis and Reactivity: The synthesis of substituted cyclohexenones, including derivatives of this compound, is a topic of considerable interest in organic chemistry. semanticscholar.orgorganic-chemistry.org The unsaturated carbonyl group within the molecule's structure is a key feature, enabling it to participate in a range of reactions such as Michael additions and Diels-Alder reactions. chemimpex.com These reactions are fundamental in the construction of more complex molecular architectures.

Biological and Other Applications: Research has highlighted the potential of this compound and related cyclohexenone structures in various fields. It is recognized as an important intermediate in the fragrance and flavor industry. chemimpex.com Furthermore, its structural motifs are found in compounds with potential biological activities. For instance, cyclohexenone derivatives have been investigated for their anticancer and antimicrobial properties. researchgate.net The broader class of cyclohexenones has been explored for applications in pharmaceutical development, including as precursors for anti-inflammatory and analgesic agents. chemimpex.com

Future Research Directions in Synthetic and Biological Aspects

The existing body of research paves the way for several exciting future research directions.

Synthetic Chemistry:

Asymmetric Synthesis: While methods for synthesizing cyclohexenones exist, the development of novel, highly efficient, and stereoselective synthetic routes to produce specific enantiomers of this compound and its derivatives remains a key area of interest. semanticscholar.orgresearchgate.net This is particularly important for pharmaceutical applications where the chirality of a molecule can significantly impact its biological activity.

Novel Reaction Methodologies: Further exploration of the reactivity of the α,β-unsaturated ketone system could lead to the discovery of new chemical transformations and the synthesis of novel molecular scaffolds. organic-chemistry.org This includes the development of new catalytic systems to promote efficient and selective reactions.

Biological Investigations:

Exploration of Biological Activity: A systematic investigation into the biological activities of this compound and its synthesized derivatives is warranted. This could involve screening for a wider range of pharmacological effects, such as antiviral, antifungal, and insecticidal properties.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies will be crucial to understand how these compounds interact with biological targets at the molecular level. For example, studies on related compounds have investigated their effects on enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study, involving the synthesis and biological evaluation of a library of analogues, would provide valuable insights into the key structural features required for biological activity. This knowledge can guide the design of more potent and selective compounds.

Broader Impact on Chemical Science and Industry

The study of this compound and its derivatives has a notable impact on both fundamental chemical science and various industrial sectors.

Chemical Science:

Advancement of Synthetic Methodologies: Research into the synthesis of this and related compounds contributes to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecules. organic-chemistry.org

Understanding Reaction Mechanisms: The study of reactions involving this compound helps to deepen the understanding of fundamental reaction mechanisms in organic chemistry.

Industry:

Pharmaceuticals: The cyclohexenone core is a privileged scaffold in medicinal chemistry. researchgate.net Future discoveries of biologically active derivatives of this compound could lead to the development of new therapeutic agents. chemimpex.comnih.gov

Agrochemicals: The potential for insecticidal or other agriculturally relevant biological activities could lead to the development of new crop protection agents. chemimpex.com

Flavors and Fragrances: As an established intermediate in this industry, further research could lead to the discovery of novel fragrance and flavor compounds with unique sensory properties. chemimpex.com

Polymer and Materials Science: The reactive nature of this compound suggests potential applications as a monomer or building block for the synthesis of new polymers and materials with tailored properties. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Propenyl)-2-cyclohexen-1-one, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step organic reactions. A common approach involves functionalizing a cyclohexenone core with a propenyl group through condensation or alkylation. For example, analogous syntheses of cyclohexenone derivatives (e.g., 4-methylene-2-cyclohexen-1-one) use oxidation of cyclohexane intermediates or Wittig reactions to introduce substituents . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect regioselectivity and yield. Optimization often requires iterative testing of parameters like reaction time (e.g., 12–24 hours for similar ketone alkylations) and stoichiometric ratios (e.g., 1:1.2 for carbonyl:alkenyl reagents).

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- NMR : The cyclohexenone core produces distinct signals at ~200 ppm (carbonyl carbon) and olefinic protons (δ 5.5–6.5 ppm in NMR). The propenyl group shows allylic coupling (J = 10–15 Hz) and characteristic splitting patterns .

- IR : A strong absorption band near 1680–1720 cm confirms the carbonyl group.

- MS : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 136 (CHO) and fragmentation patterns consistent with cyclohexenone derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during propenyl group introduction to cyclohexenone?

- Conflicting regioselectivity may arise from competing electrophilic addition pathways. Methodological solutions include:

- Steric control : Bulky bases (e.g., LDA) favor less hindered positions during enolate formation.

- Transition-state stabilization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of intermediates.

- Computational modeling : DFT calculations predict favorable transition states for propenyl addition, guiding experimental design .

- Comparative analysis of byproducts (e.g., via GC-MS) identifies dominant pathways, enabling reaction optimization .

Q. How does the propenyl substituent influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

- The electron-withdrawing cyclohexenone carbonyl activates the α,β-unsaturated system for cycloaddition. The propenyl group alters electron density distribution, which can be quantified via Hammett constants or frontier molecular orbital (FMO) analysis. For example:

- Diels-Alder : The dienophile reactivity is enhanced, with computed values correlating with experimental reaction rates .

- Michael addition : Steric effects from the propenyl group may reduce nucleophile accessibility, requiring kinetic studies to determine optimal conditions (e.g., using DBU as a base) .

Q. What analytical methods quantify trace impurities in this compound, and how are detection limits improved?

- HPLC-DAD/UV : Reverse-phase C18 columns (methanol/water mobile phase) separate impurities like unreacted cyclohexenone or oxidation byproducts. Limit of detection (LOD) can be reduced to <0.1% via signal averaging or derivatization (e.g., hydrazone formation) .

- GC-MS with SPME : Headspace solid-phase microextraction pre-concentrates volatile impurities, achieving LODs in the ppb range .

Methodological Challenges and Data Interpretation

Q. How are conflicting spectral data (e.g., overlapping NMR signals) resolved for this compound?

- 2D NMR techniques (COSY, HSQC) differentiate overlapping proton environments. For example, HSQC correlates signals with specific carbons, resolving ambiguities in allylic or carbonyl-proximal protons .

- Deuterium exchange experiments identify exchangeable protons (e.g., enol tautomers) that may complicate spectra .

Q. What computational tools predict the compound’s adsorption behavior on catalytic surfaces or in environmental matrices?